![molecular formula C10H17NOS B10761718 (2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] CAS No. 112425-76-0](/img/structure/B10761718.png)
(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in various natural products and synthetic molecules. The presence of the oxathiolane ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] typically involves multiple steps, including cycloaddition reactions and ring-closing metathesis. One common approach is the Diels-Alder reaction followed by C-allylation and ring-closing metathesis . These reactions are conducted under mild conditions and often utilize metal-free catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but lack the spirocyclic oxathiolane ring.
Spirocyclic compounds: These compounds feature spirocyclic structures but may have different ring systems or functional groups.
Uniqueness
The uniqueness of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] lies in its combination of the bicyclo[2.2.2]octane core and the spirocyclic oxathiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112425-76-0 |
|---|---|
Molekularformel |
C10H17NOS |
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1 |
InChI-Schlüssel |
WUTYZMFRCNBCHQ-LHIURRSHSA-N |
Isomerische SMILES |
CC1O[C@]2(CN3CCC2CC3)CS1 |
Kanonische SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
melting_point |
201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ 201 - 203 °C (hydrochloride salt) |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ 2.41e+00 g/L |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


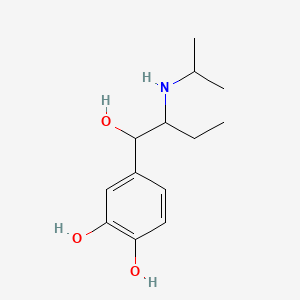
![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)
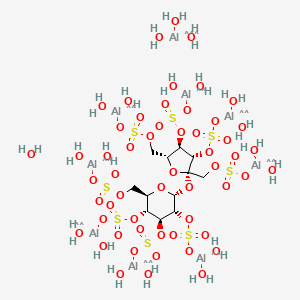
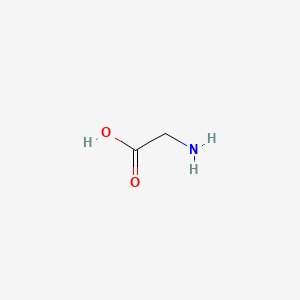
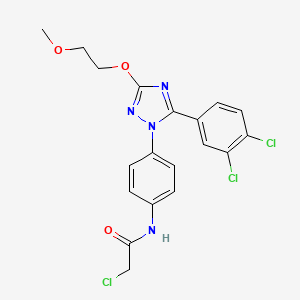
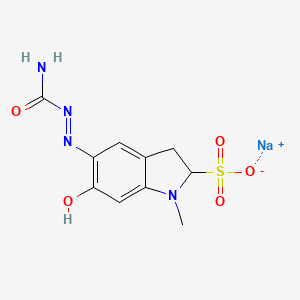
![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
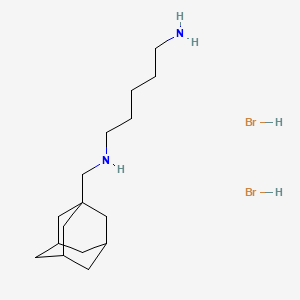
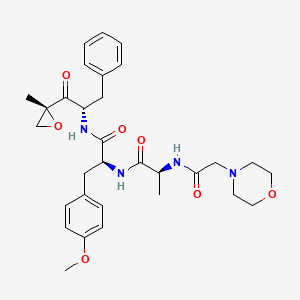
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
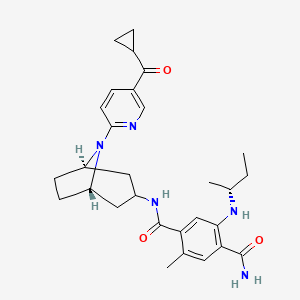
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)
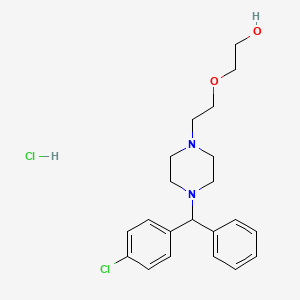
![disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761777.png)
